methyl 4-{2-[3-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamido}benzoate

Catalog No.
S6872717
CAS No.
1251609-83-2
M.F
C19H21N3O7S
M. Wt
435.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
methyl 4-{2-[3-(morpholine-4-sulfonyl)-2-oxo-1,2-d...

CAS Number

1251609-83-2

Product Name

methyl 4-{2-[3-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamido}benzoate

IUPAC Name

methyl 4-[[2-(3-morpholin-4-ylsulfonyl-2-oxopyridin-1-yl)acetyl]amino]benzoate

Molecular Formula

C19H21N3O7S

Molecular Weight

435.5 g/mol

InChI

InChI=1S/C19H21N3O7S/c1-28-19(25)14-4-6-15(7-5-14)20-17(23)13-21-8-2-3-16(18(21)24)30(26,27)22-9-11-29-12-10-22/h2-8H,9-13H2,1H3,(H,20,23)

InChI Key

RXOJIBOVPCSVCT-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CN2C=CC=C(C2=O)S(=O)(=O)N3CCOCC3

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CN2C=CC=C(C2=O)S(=O)(=O)N3CCOCC3

The exact mass of the compound methyl 4-{2-[3-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamido}benzoate is 435.11002119 g/mol and the complexity rating of the compound is 833. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Methyl 4-{2-[3-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamido}benzoate is a complex organic compound that features a unique combination of functional groups, including a methyl ester, an acetamido group, and a morpholine sulfonyl moiety. The compound's structure can be broken down into three main components: the benzoate backbone, the acetamido group, and the morpholine-4-sulfonyl-2-oxo-1,2-dihydropyridine unit. This structural arrangement contributes to its potential biological activity and utility in medicinal chemistry.

Involving methyl 4-{2-[3-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamido}benzoate can include:

  • Esterification: The formation of the methyl ester from benzoic acid and methanol.
  • Acylation: The introduction of the acetamido group through acylation reactions involving amines.
  • Sulfonylation: The incorporation of the morpholine sulfonyl group may involve sulfonyl chlorides or related reagents to form sulfonamides.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Preliminary studies suggest that methyl 4-{2-[3-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamido}benzoate may exhibit significant biological activities, particularly in the realm of pharmacology. The presence of the morpholine sulfonyl and dihydropyridine structures suggests potential interactions with various biological targets, including enzymes and receptors involved in disease processes. Research indicates that compounds with similar structures often possess anti-inflammatory and anticancer properties.

The synthesis of methyl 4-{2-[3-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamido}benzoate can be achieved through multi-step synthetic pathways:

  • Synthesis of Dihydropyridine Derivative: Start with a suitable precursor to create the 2-oxo-1,2-dihydropyridine structure.
  • Formation of Morpholine Sulfonamide: React the dihydropyridine derivative with morpholine and a sulfonating agent to introduce the morpholine sulfonyl group.
  • Acetamido Introduction: Use acetic anhydride or acetyl chloride to introduce the acetamido group onto the nitrogen atom of the dihydropyridine.
  • Final Esterification: Perform esterification with methyl alcohol to obtain the final product.

Each step requires careful control of reaction conditions to ensure high yield and purity.

Methyl 4-{2-[3-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamido}benzoate has potential applications in:

  • Pharmaceuticals: As a lead compound for developing new drugs targeting specific diseases due to its unique structural features.
  • Biological Research: In studies aimed at understanding enzyme inhibition or receptor interactions.

Its unique combination of functional groups may allow it to interact with multiple biological pathways.

Interaction studies are crucial for understanding how methyl 4-{2-[3-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamido}benzoate interacts with biological systems. Techniques such as:

  • Molecular Docking: To predict binding affinities with target proteins.
  • In Vitro Assays: To evaluate biological activity against specific cell lines or enzymes.

These studies can provide insights into its mechanism of action and therapeutic potential.

Several compounds share structural similarities with methyl 4-{2-[3-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamido}benzoate. Here are some examples:

Compound NameStructural FeaturesUnique Aspects
3-(morpholin-4-sulfonyl)benzamideContains a morpholine sulfonamideLacks dihydropyridine structure
Methyl benzoateSimple benzoate structureNo complex functional groups
AcetamidobenzeneContains an acetamido groupNo sulfonamide or dihydropyridine

The uniqueness of methyl 4-{2-[3-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamido}benzoate lies in its intricate combination of these functional groups, which may enhance its biological activity compared to simpler analogs.

XLogP3

0.1

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

435.11002119 g/mol

Monoisotopic Mass

435.11002119 g/mol

Heavy Atom Count

30

Dates

Last modified: 11-23-2023

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